Benzyl-(4-tert-butyl-benzyl)-amine

Lipophilicity Drug Design Physicochemical Properties

Secure Benzyl-(4-tert-butyl-benzyl)-amine (CAS 346700-55-8) to leverage its uniquely high LogP of 4.27–4.66, crucial for membrane permeability and CNS drug design. This secondary amine scaffold enables precise SAR studies and next-gen antifungal synthesis, offering reproducible outcomes that simpler analogs cannot match. Its defined steric bulk and single hydrogen bond donor/acceptor profile reduce variables in scale-up. Ensure your research's integrity by sourcing this exact, high-purity compound.

Molecular Formula C18H24N+
Molecular Weight 254.4 g/mol
CAS No. 346700-55-8
Cat. No. B3021958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(4-tert-butyl-benzyl)-amine
CAS346700-55-8
Molecular FormulaC18H24N+
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C[NH2+]CC2=CC=CC=C2
InChIInChI=1S/C18H23N/c1-18(2,3)17-11-9-16(10-12-17)14-19-13-15-7-5-4-6-8-15/h4-12,19H,13-14H2,1-3H3
InChIKeyFCIIZCYQKNQHMC-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-(4-tert-butyl-benzyl)-amine (CAS 346700-55-8): A High-Purity Secondary Benzylamine Building Block for Advanced Synthesis


Benzyl-(4-tert-butyl-benzyl)-amine (CAS 346700-55-8) is a secondary amine featuring a benzyl group and a 4-tert-butylbenzyl group attached to a central nitrogen. Its molecular formula is C18H23N with a molecular weight of 253.38 g/mol . The compound is characterized by its distinctive substitution pattern, which combines an aromatic benzyl moiety with a sterically hindered 4-tert-butylbenzyl group, imparting unique steric and electronic properties. Physicochemical data from authoritative sources indicate a high lipophilicity (LogP 4.27–4.66), a polar surface area (PSA) of 12.03 Ų, and five rotatable bonds, which collectively influence its solubility and binding characteristics . Commercially available from multiple vendors at purities ranging from 95% to 98% , this compound serves as a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and materials science.

Why Benzyl-(4-tert-butyl-benzyl)-amine Cannot Be Simply Substituted with Common Benzylamine Analogs


In research and industrial workflows, substituting Benzyl-(4-tert-butyl-benzyl)-amine with structurally related benzylamines—such as N-methyl analogs, primary benzylamines, or symmetric dibenzyl derivatives—leads to quantifiably different physicochemical and steric properties. Specifically, the target compound exhibits a significantly higher LogP (4.27–4.66) compared to N-(4-tert-butylbenzyl)-N-methylamine (LogP ≈3.21) and 4-tert-butylbenzylamine (LogP ≈2.78–3.14) [1]. This increased lipophilicity, driven by the presence of both a benzyl and a 4-tert-butylbenzyl group, directly impacts membrane permeability and partitioning behavior in biological assays or separation processes. Moreover, the compound's five rotatable bonds and unique hydrogen-bonding profile (one donor, one acceptor) cannot be replicated by simpler analogs, which may possess different numbers of rotatable bonds, hydrogen bond donors/acceptors, or steric bulk. Consequently, interchanging compounds without verifying these quantitative parameters can introduce uncontrolled variables in structure-activity relationship (SAR) studies, synthetic yields, or purification outcomes, underscoring the necessity of sourcing the exact compound for reproducible results.

Quantitative Differentiation Evidence for Benzyl-(4-tert-butyl-benzyl)-amine (CAS 346700-55-8)


Higher Lipophilicity (LogP) Distinguishes from N-Methyl and Primary Amine Analogs

Benzyl-(4-tert-butyl-benzyl)-amine exhibits a LogP value of 4.66480 (calculated) , which is substantially higher than that of the closest N-methyl analog, N-(4-tert-butylbenzyl)-N-methylamine (LogP = 3.21) . This difference of approximately 1.45 log units corresponds to an approximate 28-fold increase in octanol/water partition coefficient, indicating significantly greater lipophilicity. The increased lipophilicity arises from the replacement of a methyl group with a benzyl group, adding an extra aromatic ring and three additional carbon atoms, which enhances hydrophobic interactions and membrane permeability potential.

Lipophilicity Drug Design Physicochemical Properties

Increased Molecular Weight and Rotatable Bonds Impact Pharmacokinetic and Conformational Properties

With a molecular weight of 253.38 g/mol and five rotatable bonds , Benzyl-(4-tert-butyl-benzyl)-amine is significantly larger and more flexible than the primary amine analog 4-tert-butylbenzylamine (MW = 163.26 g/mol, rotatable bonds = 2) . The additional benzyl group contributes an extra 90.12 g/mol and introduces three additional rotatable bonds, which can affect entropic contributions to binding and solubility. In comparison to the N-methyl analog (MW = 177.29 g/mol, rotatable bonds = 3) , the target compound is approximately 76 g/mol heavier and has two more rotatable bonds, offering a distinct conformational landscape.

Molecular Weight Conformational Flexibility Pharmacokinetics

Secondary Amine Hydrogen-Bonding Profile Differs from Primary Amine Analogs

Benzyl-(4-tert-butyl-benzyl)-amine possesses exactly one hydrogen bond donor and one hydrogen bond acceptor (both attributed to the secondary amine nitrogen) and a polar surface area (PSA) of 12.03 Ų . In contrast, the primary amine 4-tert-butylbenzylamine has one donor, one acceptor, but a larger PSA of 26.02 Ų due to the greater exposure of the primary amino group. This difference in PSA, combined with the steric shielding provided by the two aromatic substituents in the target compound, results in a more buried and less polar amine center. The N-methyl analog N-(4-tert-butylbenzyl)-N-methylamine has zero hydrogen bond donors (tertiary amine) and one acceptor, with a PSA of 12.03 Ų , making it incapable of donating a hydrogen bond.

Hydrogen Bonding Medicinal Chemistry Solubility

Strategic Application Scenarios for Benzyl-(4-tert-butyl-benzyl)-amine (CAS 346700-55-8)


Medicinal Chemistry: Lipophilic Secondary Amine Scaffold for CNS-Penetrant and Membrane-Associated Target Programs

The elevated LogP (4.27–4.66) and moderate molecular weight (253.38 g/mol) of Benzyl-(4-tert-butyl-benzyl)-amine position it as an ideal starting point for designing central nervous system (CNS) active compounds or agents targeting membrane-bound proteins. The increased lipophilicity, quantified in Section 3, facilitates passive diffusion across the blood-brain barrier, while the secondary amine provides a modifiable handle for further functionalization. This scaffold is particularly valuable in SAR campaigns where enhancing lipophilicity is a primary objective, such as in the development of TRPV1 antagonists, squalene epoxidase inhibitors, or histamine H3 receptor modulators.

Synthetic Intermediate: Key Building Block for Butenafine Analogs and Advanced Benzylamine Derivatives

Given its structural similarity to the antifungal drug butenafine (which features a 4-tert-butylbenzyl moiety), Benzyl-(4-tert-butyl-benzyl)-amine serves as a strategic intermediate for synthesizing next-generation benzylamine antifungals. The compound's secondary amine can be alkylated, acylated, or subjected to reductive amination to install diverse substituents, as demonstrated in the synthesis of N-(4-(tert-butyl) benzyl)-1-(4-tert-butyl) phenyl)-N-methyl methanaminium chloride [1]. Its higher purity specifications (≥95%) and defined physicochemical profile ensure reproducible synthetic outcomes, minimizing batch-to-batch variability in multistep syntheses.

Chemical Biology: Probe Design for Investigating Lipophilicity-Dependent Cellular Uptake and Subcellular Localization

The quantifiable differences in lipophilicity and hydrogen-bonding capacity relative to primary and tertiary amine analogs (detailed in Section 3) make Benzyl-(4-tert-butyl-benzyl)-amine a valuable tool compound for probing the role of amine basicity and steric bulk in cellular processes. Its LogP value of ~4.6 provides a distinct reference point for calibrating computational models of membrane permeability, while the single hydrogen bond donor allows for systematic investigation of the impact of hydrogen bonding on intracellular trafficking and target engagement.

Process Chemistry: Robust Building Block with Well-Defined Physical Properties for Scalable Synthesis

The availability of Benzyl-(4-tert-butyl-benzyl)-amine with documented purity (95-98%), boiling point (355.2°C at 760 mmHg), and flash point (154.9°C) provides process chemists with a reliable starting material for developing scalable synthetic routes. Its high molecular weight and rotatable bond count contribute to a favorable solubility profile in a range of organic solvents, facilitating isolation and purification. The compound's well-characterized nature reduces the risk of unexpected impurities or side reactions during scale-up, making it a preferred choice over less rigorously characterized analogs.

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